molecular formula C17H14N2O5 B2886051 N-(1,3-dioxoisoindol-4-yl)-3,5-dimethoxybenzamide CAS No. 406917-05-3

N-(1,3-dioxoisoindol-4-yl)-3,5-dimethoxybenzamide

Cat. No. B2886051
CAS RN: 406917-05-3
M. Wt: 326.308
InChI Key: GNKYKZMQWONQGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This process involves simple work-up with high yields .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve several steps, including substitution, click reaction, and addition reaction . These reactions are often carried out in an eco-friendly solvent like water .

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been evaluated for its potential in treating inflammatory conditions. It has shown potent activity against TNF-α , a pro-inflammatory cytokine involved in systemic inflammation . With 78% inhibition at a 10 μM concentration, it could be a valuable lead in the development of new anti-inflammatory drugs.

Anticancer Properties

The derivatives of this compound have been studied for their anticancer properties. They are found to be valuable leads against various cancer pathways, including anti-angiogenic, anti-inflammatory, and immuno-modulatory pathways . This makes them promising candidates for further research in cancer therapy.

Synthesis of Organic Molecules

The eco-friendly synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives using water as a solvent represents a green chemistry approach to producing biologically important organic molecules . This method helps to reduce chemical pollution and resource depletion.

Immunomodulatory Effects

Phthalimide derivatives, to which this compound belongs, act as immunomodulators . They can modulate the immune system, which is beneficial in treating autoimmune diseases and in organ transplantation.

Angiogenesis Inhibition

These compounds have been identified as angiogenesis inhibitors . They can potentially be used to treat diseases where inhibiting blood vessel growth is beneficial, such as in certain types of cancer and macular degeneration.

Antimycobacterial Activity

Some derivatives have shown antimycobacterial properties . This suggests potential applications in the treatment of mycobacterial infections, including tuberculosis.

Analgesic and Anticonvulsant Effects

The compound’s derivatives exhibit analgesic and anticonvulsant effects . This opens up possibilities for their use in pain management and seizure control.

Environmental Sensing and Reporting

A derivative of this compound has been used to develop a fluorescence-enhanced probe for the detection of Cu2+ ions based on the excited-state intramolecular proton transfer (ESIPT) process . This application is significant in environmental monitoring and reporting.

Future Directions

The future directions for “N-(1,3-dioxoisoindol-4-yl)-3,5-dimethoxybenzamide” and related compounds are promising. They are being studied for their antioxidant and anticancer activities . Furthermore, they are being explored in the development of protease degradation drugs .

Mechanism of Action

Target of Action

The primary target of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .

Mode of Action

N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide interacts with its target, NUDT5, by binding to it. The compound NPD-12, a derivative of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide, showed the highest molecular binding energy of -8.3 kcal/mol, which interacted more effectively than the reference drug 5-FU with a binding energy of -4.6 kcal/mol .

Biochemical Pathways

The interaction of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide with NUDT5 affects the hormone signaling pathway in breast cancer cells . This disruption can lead to downstream effects that inhibit the proliferation of these cells .

Pharmacokinetics

The compound’s effectiveness against mcf7 cells suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The result of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide’s action is the inhibition of cell proliferation. Among the synthesized compounds, NPD-8 and NPD-12 demonstrated the most activity against MCF7 cells, with CC50 values of 16.14 ± 2.08 µM and 11.26 ± 1.158 µM, respectively .

Action Environment

The action of N-(1,3-dioxoisoindolin-4-yl)-3,5-dimethoxybenzamide is influenced by the environment in which it is synthesized. The compound and its derivatives were synthesized via a condensation reaction in water, an environmentally friendly solvent . This green and eco-friendly synthesis method may have implications for the compound’s action, efficacy, and stability .

properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-23-10-6-9(7-11(8-10)24-2)15(20)18-13-5-3-4-12-14(13)17(22)19-16(12)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKYKZMQWONQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindol-4-yl)-3,5-dimethoxybenzamide

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